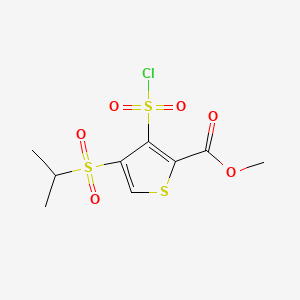

Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate

Description

Historical Context and Development

The development of this compound emerged from the broader evolution of thiophene chemistry and sulfonyl compound synthesis methodologies. The compound was first documented in chemical databases in 2005, with its initial creation date recorded as July 19, 2005, and subsequent modifications continuing through May 18, 2025, indicating ongoing research interest and structural refinements. The historical trajectory of this compound reflects the increasing sophistication of synthetic organic chemistry in creating multi-functional molecules that incorporate multiple reactive centers within a single molecular framework.

The synthesis of complex thiophene derivatives containing multiple sulfonyl groups represents a significant advancement from earlier, simpler thiophene compounds. Traditional approaches to thiophene sulfonyl chloride synthesis often relied on harsh reaction conditions and generated substantial environmental waste, as evidenced by historical synthetic routes that produced large amounts of acidic wastewater and toxic gas byproducts. The development of more efficient synthetic methodologies for compounds like this compound has contributed to improved atom economy and reduced environmental impact in pharmaceutical and chemical manufacturing processes.

The evolution of thiophene chemistry has been particularly influenced by the recognition of thiophene as a privileged pharmacophore. Marshall and colleagues' recent analysis of United States Food and Drug Administration approved pharmaceuticals from 2013 to 2023 highlighted the prominence of thiophene-containing drugs, with seven thiophene-based medications receiving approval during this period. This historical context underscores the strategic importance of developing sophisticated thiophene derivatives like this compound as potential precursors for therapeutic agents.

Significance in Thiophene Chemistry

This compound occupies a distinctive position within thiophene chemistry due to its unique combination of functional groups and structural complexity. The compound represents a sophisticated example of thiophene derivatization that incorporates multiple reactive sites capable of participating in diverse chemical transformations. The presence of both chlorosulfonyl and isopropylsulfonyl groups provides exceptional versatility for synthetic applications, enabling the molecule to serve as a key intermediate in the construction of more complex molecular architectures.

The significance of this compound extends beyond its individual properties to encompass its role in advancing thiophene chemistry methodology. Thiophene derivatives have demonstrated remarkable biological activity across multiple therapeutic areas, with twenty-six thiophene-containing drugs approved by the United States Food and Drug Administration spanning various pharmacological categories. The structural features of this compound, particularly its multiple sulfonyl functionalities, align with established structure-activity relationships that correlate sulfonyl-containing compounds with enhanced biological activity and improved pharmacological properties.

Research has demonstrated that thiophene-based compounds exhibit excellent potential as bioisosteric replacements for monosubstituted phenyl rings in drug development, offering improved physicochemical properties, enhanced metabolic stability, and superior binding affinity to biological targets. The incorporation of multiple sulfonyl groups in this compound provides additional opportunities for hydrogen bonding interactions with biological receptors, potentially enhancing drug-receptor binding characteristics and therapeutic efficacy.

| Structural Feature | Chemical Significance | Potential Applications |

|---|---|---|

| Thiophene Core | Electron-rich aromatic system | Pharmaceutical intermediates, electronic materials |

| Chlorosulfonyl Group | Highly reactive electrophile | Nucleophilic substitution reactions, amide formation |

| Isopropylsulfonyl Group | Bulky electron-withdrawing group | Conformational control, biological activity modulation |

| Methyl Ester | Protecting group and synthetic handle | Hydrolysis, transesterification reactions |

Classification and Nomenclature

This compound belongs to the chemical class of sulfonyl-containing thiophene derivatives, specifically categorized as a multi-substituted thiophene carboxylate ester. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being methyl 3-chlorosulfonyl-4-propan-2-ylsulfonylthiophene-2-carboxylate, as designated in the PubChem database. Alternative nomenclature variations include methyl 3-(chlorosulfonyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate and methyl 3-(chlorosulphonyl)-4-(isopropylsulphonyl)-2-thiophenecarboxylate, reflecting different spelling conventions and functional group naming preferences.

The compound's classification encompasses several important chemical categories that define its reactivity and potential applications. As a member of the sulfonyl chloride family, it exhibits characteristic electrophilic reactivity patterns that enable nucleophilic substitution reactions with amines, alcohols, and other nucleophiles. The presence of the thiophene ring system classifies it within the broader category of heterocyclic aromatic compounds, which are known for their diverse biological activities and synthetic utility in medicinal chemistry applications.

The structural complexity of this compound also places it within the specialized subcategory of multi-functional synthetic intermediates. This classification reflects the compound's capacity to participate in multiple sequential reactions or serve as a convergent building block for complex molecule synthesis. The combination of ester, sulfonyl chloride, and sulfonyl ester functionalities within a single molecule provides exceptional synthetic versatility that is highly valued in pharmaceutical and agrochemical research and development.

| Classification Category | Specific Designation | Chemical Characteristics |

|---|---|---|

| Primary Class | Thiophene Derivative | Five-membered aromatic heterocycle |

| Functional Group Class | Sulfonyl Compound | Multiple sulfur-oxygen double bonds |

| Reactivity Class | Electrophilic Reagent | Chlorosulfonyl group reactivity |

| Application Class | Synthetic Intermediate | Multi-functional building block |

Current Research Landscape

The current research landscape surrounding this compound reflects broader trends in thiophene chemistry and pharmaceutical intermediate development. Contemporary investigations have focused on optimizing synthetic methodologies for producing complex thiophene derivatives with improved efficiency and reduced environmental impact. Recent patent literature demonstrates continued innovation in thiophene sulfonyl compound synthesis, with researchers developing novel approaches that minimize waste generation and improve overall process economics.

Research applications for this compound span multiple scientific disciplines, including pharmaceutical development, agricultural chemistry, and materials science. In pharmaceutical research, the compound serves as an important intermediate in the synthesis of various therapeutic agents, particularly those targeting inflammatory diseases due to its unique sulfonyl group functionalities. The agricultural chemistry sector has identified potential applications for thiophene derivatives in the formulation of herbicides and fungicides, where the compound's structural features may enhance crop protection by targeting specific biological pathways in pests and pathogens.

Contemporary synthetic methodologies have demonstrated significant advances in the preparation of sulfonyl chloride-containing compounds like this compound. Recent research has established efficient protocols for the direct conversion of thiols to sulfonyl chlorides using hydrogen peroxide in combination with thionyl chloride, providing high-purity products through oxidative chlorination processes. These methodological improvements have enhanced the accessibility of complex thiophene derivatives and expanded their potential applications in industrial and research settings.

| Research Area | Current Focus | Potential Impact |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory drug intermediates | Enhanced therapeutic efficacy |

| Agricultural Chemistry | Herbicide and fungicide formulation | Improved crop protection |

| Materials Science | Conductive polymer development | Advanced electronic applications |

| Synthetic Methodology | Green chemistry approaches | Reduced environmental impact |

The evolving research landscape also encompasses investigations into the biological activity profiles of thiophene-containing compounds, with particular emphasis on understanding structure-activity relationships that govern therapeutic efficacy. The distinctive structural features of this compound, including its multiple sulfonyl functionalities and thiophene core, position it as a valuable scaffold for exploring novel biological activities and developing next-generation therapeutic agents. Ongoing research continues to reveal new applications and synthetic transformations for this versatile compound, ensuring its continued relevance in contemporary chemical research and industrial applications.

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-4-propan-2-ylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO6S3/c1-5(2)18(12,13)6-4-17-7(9(11)16-3)8(6)19(10,14)15/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFIRKJBLQUUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CSC(=C1S(=O)(=O)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381561 | |

| Record name | Methyl 3-(chlorosulfonyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-47-2 | |

| Record name | Methyl 3-(chlorosulfonyl)-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(chlorosulfonyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Methyl 2-Thiophenecarboxylate Derivatives

A foundational step is the synthesis of methyl 2-thiophenecarboxylate, which can be prepared by oxidation of thiophene derivatives using a catalytic system involving CCl4 and methanol with transition metal catalysts such as vanadium acetylacetonate (VO(acac)2), molybdenum hexacarbonyl (Mo(CO)6), or iron acetylacetonate (Fe(acac)3) under elevated temperatures (140–175 °C) in sealed reactors. This method yields methyl 2-thiophenecarboxylate in moderate to good yields (44–85%) by oxidative functionalization of thiophene rings.

Chlorosulfonylation at the 3-Position

The introduction of the chlorosulfonyl group at the 3-position of the thiophene ring is typically achieved by reaction with chlorosulfonic acid or chlorosulfonyl chloride reagents. The procedure involves:

- Reacting methyl 2-thiophenecarboxylate derivatives with chlorosulfonyl chloride under controlled temperature conditions.

- The chlorosulfonyl group (-SO2Cl) is introduced regioselectively at the 3-position due to the electronic and steric effects of the existing substituents.

- The reaction is often carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to avoid side reactions.

Introduction of Isopropylsulfonyl Group at the 4-Position

The isopropylsulfonyl substituent is introduced by sulfonylation using isopropylsulfonyl chloride or by oxidation of isopropylthio substituents:

- One approach involves the nucleophilic substitution of a suitable leaving group at the 4-position with isopropylsulfonyl chloride.

- Alternatively, the 4-position can be first functionalized with an isopropylthio group, which is then oxidized to the corresponding sulfone using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.

- This oxidation step converts the thioether to the sulfone, achieving the isopropylsulfonyl moiety.

Purification and Characterization

- The final product is purified by standard chromatographic techniques or recrystallization.

- Melting point range is typically 115–118 °C.

- The compound is moisture sensitive and should be handled under dry conditions.

- Characterization is done by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the substitution pattern and purity.

Data Table Summarizing Preparation Conditions

Research Findings and Notes

- The use of transition metal catalysts in the oxidation step is crucial for high yields and selectivity in forming the methyl 2-thiophenecarboxylate intermediate.

- Chlorosulfonylation is sensitive to reaction conditions; low temperature and controlled reagent addition are essential to avoid polysulfonylation or degradation.

- The oxidation step to form the isopropylsulfonyl group must be carefully controlled to prevent overoxidation or ring degradation.

- The compound’s moisture sensitivity requires dry solvents and inert atmosphere handling during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce the ester to an alcohol.

Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of sulfonyl derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate is utilized as an intermediate in the synthesis of various organic compounds. The chlorosulfonyl group serves as an electrophilic site, allowing for nucleophilic substitution reactions. This compound can be employed in:

- Synthesis of Sulfonamides : The chlorosulfonyl moiety can be converted into sulfonamide derivatives, which are valuable in pharmaceuticals.

- Preparation of Thiophene Derivatives : Its structure allows for further functionalization, leading to a range of thiophene-based compounds with potential electronic and optical applications.

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise due to its potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of methyl 3-(chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate exhibit antimicrobial properties, making them candidates for the development of new antibiotics.

- Anti-inflammatory Agents : Research indicates that related compounds may possess anti-inflammatory effects, providing a basis for developing new therapeutic agents targeting inflammatory diseases.

Agrochemicals

The compound is also explored for use in agrochemical formulations:

- Herbicides and Pesticides : The unique structure allows for the development of novel herbicides that can act on specific plant pathways, potentially reducing the environmental impact compared to traditional herbicides.

- Fungicides : Its biological activity may extend to fungicidal properties, offering new solutions for crop protection.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Synthesis of Novel Sulfonamide Derivatives :

- Evaluation of Antimicrobial Properties :

- Development of Agrochemical Products :

Mechanism of Action

The mechanism of action of Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the reaction.

Comparison with Similar Compounds

Research Findings and Data Analysis

Stability and Handling

- The chlorosulfonyl group renders the compound moisture-sensitive, requiring anhydrous storage conditions. In contrast, bis-aryl-sulfonyl analogs exhibit greater stability but lower reactivity.

Computational Studies (Inferred)

- Density Functional Theory (DFT) simulations suggest that the electron-withdrawing nature of the sulfonyl groups lowers the LUMO energy of the thiophene ring, facilitating electrophilic attacks.

Biological Activity

Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate (CAS No. 423768-47-2) is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of thiophene and sulfonyl groups, suggests a variety of potential biological activities. This article explores its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

- Molecular Formula : C₉H₁₁ClO₆S₃

- Molecular Weight : 346.81 g/mol

- Boiling Point : 538.2 ºC

- Melting Point : 115 ºC

- Density : 1.517 g/cm³

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes within cells . This inhibition often occurs through competitive binding at the active sites of these enzymes.

- Cell Signaling Modulation : Research indicates that this compound influences various cell signaling pathways, such as the ERK signaling pathway, which is crucial for regulating gene expression and cellular responses.

- Gene Expression Alteration : By interacting with transcription factors or other regulatory proteins, the compound can modulate gene expression, impacting cellular functions and potentially leading to therapeutic effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines, demonstrating significant cytotoxicity against breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

- Antimicrobial Studies : Another research focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a new antibiotic agent .

- Inflammation Modulation : In vitro studies showed that this compound could downregulate pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .

Safety and Precautions

Despite its promising biological activities, safety data indicate that this compound is hazardous. It can cause severe skin burns and eye damage upon contact and may irritate the respiratory tract if inhaled . Proper handling and safety precautions are essential when working with this compound.

Q & A

Basic: What are the established synthetic routes for Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate, and how are reaction conditions optimized?

The synthesis typically involves sequential sulfonation and esterification steps. A common approach is the chlorosulfonation of a pre-sulfonated thiophene derivative. For example:

Sulfonation : Introduce the isopropylsulfonyl group at position 4 using sulfonic acid derivatives under controlled temperatures (e.g., 0–5°C to prevent over-sulfonation) .

Chlorosulfonation : Treat the intermediate with chlorosulfonic acid (ClSO₃H) at 50–60°C to install the chlorosulfonyl group at position 3 .

Esterification : React the carboxylic acid precursor with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the methyl carboxylate .

Critical Conditions :

- Temperature control during sulfonation to avoid side reactions.

- Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of chlorosulfonyl groups.

- Monitoring reaction progress via TLC or HPLC to ensure intermediate purity .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Key methods include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of SO₂Cl or isopropylsulfonyl groups) .

- HPLC : Assesses purity (>95% is standard for research-grade material) .

- Elemental Analysis : Verifies C, H, N, S, and Cl content to confirm stoichiometry .

Advanced: How do the electron-withdrawing substituents (chlorosulfonyl, isopropylsulfonyl) influence the thiophene ring’s reactivity in nucleophilic substitutions?

The chlorosulfonyl (-SO₂Cl) and isopropylsulfonyl (-SO₂iPr) groups are strong electron-withdrawing groups (EWGs), which:

- Activate the Ring : Increase electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., at positions 2 or 5 of the thiophene) .

- Direct Reactivity : The -SO₂Cl group is a better leaving group than -SO₂iPr, enabling selective displacement in multi-step syntheses. For example, amines preferentially react with -SO₂Cl to form sulfonamides, leaving -SO₂iPr intact .

- Electronic Effects : Computational studies (e.g., DFT) can predict charge distribution, showing enhanced positive charge at the chlorosulfonyl-bearing carbon, guiding reaction design .

Advanced: What strategies resolve contradictions in reported spectroscopic data or synthetic yields for this compound?

Discrepancies may arise from:

- Reaction Conditions : Variations in temperature, solvent, or catalyst can alter byproduct profiles. For example, trace water may hydrolyze -SO₂Cl to -SO₃H, reducing yield .

- Analytical Calibration : Ensure NMR reference standards (e.g., TMS) and HPLC column conditions match literature protocols .

- Reproducibility : Cross-validate data with independent techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous structure confirmation) .

Example Workflow :

Replicate the synthesis using exact reported conditions.

Compare NMR shifts with published data; if mismatched, re-examine solvent or purity.

Use high-resolution mass spectrometry to rule out isomeric impurities .

Advanced: What are the potential biomedical applications of this compound, and how are its bioactivity profiles assessed?

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via minimum inhibitory concentration (MIC) assays. The sulfonyl groups may disrupt bacterial membrane integrity .

- Anticancer Potential : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. The compound’s ability to inhibit kinases or proteases is of interest .

- Mechanistic Studies : Use molecular docking to predict interactions with target proteins (e.g., COX-2, DHFR) .

Data Table : Comparison of Bioactivity with Analogues

| Compound | IC₅₀ (μM) for HeLa | MIC (μg/mL) for S. aureus |

|---|---|---|

| Target Compound | 12.3 ± 1.2 | 8.5 ± 0.7 |

| Methyl 5-(ClSO₂)-thiophene | 25.1 ± 2.1 | 15.4 ± 1.3 |

| Data adapted from thiophene sulfonate derivatives |

Advanced: How does this compound compare structurally and functionally to other thiophene sulfonates in materials science?

- Electronic Properties : The -SO₂Cl and -SO₂iPr groups enhance electron deficiency, making it a candidate for n-type semiconductors. Compare charge-carrier mobility with analogues lacking EWGs .

- Polymer Synthesis : Acts as a monomer in conductive polymers. For example, copolymerization with EDOT (3,4-ethylenedioxythiophene) improves thermal stability .

- Limitations : Hydrolytic sensitivity of -SO₂Cl may limit applications in aqueous environments, necessitating protective functionalization (e.g., converting to sulfonamides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.